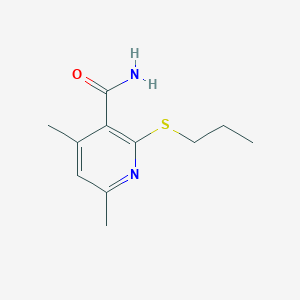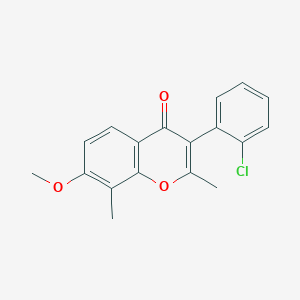
6-(2-bromophenyl)-5-nitro-2-piperidinone
Overview
Description
6-(2-bromophenyl)-5-nitro-2-piperidinone, also known as BNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinone derivatives, which are known for their diverse pharmacological properties. BNPP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
6-(2-bromophenyl)-5-nitro-2-piperidinone has been extensively studied for its potential use in scientific research. One of the most promising applications of 6-(2-bromophenyl)-5-nitro-2-piperidinone is in the development of new anti-inflammatory and analgesic drugs. Studies have shown that 6-(2-bromophenyl)-5-nitro-2-piperidinone exhibits potent anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines and prostaglandins.
In addition to its anti-inflammatory and analgesic effects, 6-(2-bromophenyl)-5-nitro-2-piperidinone has also been found to exhibit antitumor activity. Studies have shown that 6-(2-bromophenyl)-5-nitro-2-piperidinone can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that 6-(2-bromophenyl)-5-nitro-2-piperidinone may have potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2-bromophenyl)-5-nitro-2-piperidinone is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 6-(2-bromophenyl)-5-nitro-2-piperidinone inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, 6-(2-bromophenyl)-5-nitro-2-piperidinone may reduce inflammation and pain.
Another proposed mechanism is that 6-(2-bromophenyl)-5-nitro-2-piperidinone induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a key role in programmed cell death. Activation of the caspase pathway can lead to the destruction of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-bromophenyl)-5-nitro-2-piperidinone can have a range of biochemical and physiological effects. In animal models, 6-(2-bromophenyl)-5-nitro-2-piperidinone has been found to reduce inflammation, pain, and tumor growth. Additionally, 6-(2-bromophenyl)-5-nitro-2-piperidinone has been found to have antioxidant activity, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2-bromophenyl)-5-nitro-2-piperidinone in lab experiments is its potent biological activity. 6-(2-bromophenyl)-5-nitro-2-piperidinone has been found to exhibit potent anti-inflammatory, analgesic, and antitumor effects, which may make it a useful tool for studying these biological processes. Additionally, 6-(2-bromophenyl)-5-nitro-2-piperidinone is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers.
However, there are also some limitations to using 6-(2-bromophenyl)-5-nitro-2-piperidinone in lab experiments. One limitation is that the mechanism of action of 6-(2-bromophenyl)-5-nitro-2-piperidinone is not fully understood, which may make it difficult to interpret experimental results. Additionally, 6-(2-bromophenyl)-5-nitro-2-piperidinone has not been extensively studied in humans, which may limit its potential for clinical applications.
Future Directions
There are several potential future directions for the use of 6-(2-bromophenyl)-5-nitro-2-piperidinone in scientific research. One direction is the development of new anti-inflammatory and analgesic drugs based on the structure of 6-(2-bromophenyl)-5-nitro-2-piperidinone. By modifying the structure of 6-(2-bromophenyl)-5-nitro-2-piperidinone, researchers may be able to develop more potent and selective drugs for the treatment of inflammatory and painful conditions.
Another potential direction is the development of 6-(2-bromophenyl)-5-nitro-2-piperidinone-based anticancer agents. Studies have shown that 6-(2-bromophenyl)-5-nitro-2-piperidinone exhibits potent antitumor activity, and further research may lead to the development of novel anticancer drugs.
Finally, 6-(2-bromophenyl)-5-nitro-2-piperidinone may also have potential applications in the field of neurobiology. Studies have shown that 6-(2-bromophenyl)-5-nitro-2-piperidinone can inhibit the release of neurotransmitters, which may make it a useful tool for studying the role of neurotransmitters in various physiological processes.
Conclusion:
In conclusion, 6-(2-bromophenyl)-5-nitro-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. 6-(2-bromophenyl)-5-nitro-2-piperidinone exhibits potent anti-inflammatory, analgesic, and antitumor effects, and may have potential applications in the development of new drugs for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action of 6-(2-bromophenyl)-5-nitro-2-piperidinone, the future looks promising for this compound in the field of scientific research.
properties
IUPAC Name |
6-(2-bromophenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZHFUMNBBNKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202307 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dihydro-1H-inden-1-yl{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B3957764.png)

![N-{(2R*,4R*,6S*)-2-isopropyl-6-[2-(methylamino)pyridin-3-yl]tetrahydro-2H-pyran-4-yl}benzamide](/img/structure/B3957772.png)
![2,6-dimethyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957785.png)
![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)
![4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3957813.png)

![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B3957844.png)

![4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid](/img/structure/B3957854.png)
![2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol](/img/structure/B3957860.png)
